molecular formula C7H2ClF11 B15291303 1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene CAS No. 25101-47-7

1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene

Cat. No.: B15291303
CAS No.: 25101-47-7
M. Wt: 330.52 g/mol
InChI Key: CJJMXEVOMLWYEB-UHFFFAOYSA-N
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Description

The compounds 1-chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene are fluorinated hydrocarbons with distinct structural and functional properties. These chemicals are widely utilized in industrial applications, including polymer synthesis, refrigeration, and specialty materials. This article provides a comparative analysis of their chemical characteristics, physical properties, applications, and regulatory considerations, supported by experimental and industrial data.

Properties

CAS No.

25101-47-7

Molecular Formula

C7H2ClF11

Molecular Weight

330.52 g/mol

IUPAC Name

1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene

InChI

InChI=1S/C3F6.C2ClF3.C2H2F2/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h;;1H2

InChI Key

CJJMXEVOMLWYEB-UHFFFAOYSA-N

Canonical SMILES

C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)Cl)(F)F

Related CAS

25101-47-7

Origin of Product

United States

Preparation Methods

Fluorination of Trichloroethylene with Hydrogen Fluoride

The fluorination of trichloroethylene (CCl₂=CHCl) using hydrogen fluoride (HF) in the presence of antimony-based catalysts represents a cornerstone method for synthesizing chlorofluoroethanes. A patented process employs a catalyst with the formula SbClₓFᵧ (where $$x + y = 5$$) under conditions where the molar ratio of HF to catalyst exceeds 5:1. This reaction proceeds via sequential substitution of chlorine atoms with fluorine, yielding 1-chloro-2,2,2-trifluoroethane as a primary product. While this method focuses on ethane derivatives, analogous pathways for ethene derivatives may involve dehydrohalogenation steps to introduce double bonds.

Key Reaction Parameters:

Parameter Value
Catalyst SbCl₃F₂ or SbCl₂F₃
HF:Molar Ratio ≥5:1
Temperature 80–120°C
Pressure Constant (unspecified)

The selectivity for chlorofluorinated products hinges on suppressing side reactions such as over-fluorination or polymerization.

Preparation Methods of 1,1-Difluoroethene

Photochlorination and Pyrolysis of 1,1-Difluoroethane

A highly efficient two-step process for synthesizing 1,1-difluoroethene (vinylidene fluoride) involves photochlorination followed by pyrolysis. In the first step, 1,1-difluoroethane (CH₃CF₂) reacts with chlorine (Cl₂) under UV light (500–600 nm) to form 1,1-difluoro-1-chloroethane (CH₂ClCF₃). This intermediate is directly subjected to pyrolysis at 550–750°C in a nickel-packed reactor, achieving yields exceeding 95%.

Photochlorination Conditions:

Parameter Value
Temperature 20–70°C
Cl₂:CH₃CF₂ Ratio 1:1.0–1.2
Residence Time 20–100 seconds

Pyrolysis Conditions:

Parameter Value
Temperature 600–720°C
Catalyst Nickel chips
Residence Time 2.5–90 seconds

This method avoids intermediate purification, reducing costs and corrosion risks associated with chlorine.

Preparation Methods of 1,1,2,3,3,3-Hexafluoroprop-1-ene

Fluorination of Chlorinated Propenes

Comparative Analysis of Methodologies

Catalyst Efficiency in Fluorination Reactions

Antimony-based catalysts (e.g., SbClₓFᵧ) demonstrate superior activity in fluorinating chlorinated hydrocarbons compared to alternatives like chromium or aluminum fluorides. Their Lewis acidity facilitates halogen exchange while minimizing coke formation.

Energy Consumption in Pyrolysis

The pyrolysis step for 1,1-difluoroethene requires significant energy input (600–720°C), but the use of nickel chips enhances heat transfer, reducing residence times and improving yield.

Industrial and Environmental Considerations

By-Product Management

Photochlorination generates hydrogen chloride (HCl), which necessitates scrubbing systems to prevent equipment corrosion. Conversely, fluorination reactions produce HCl or HF, requiring neutralization or recycling.

Scalability of Methods

The continuous process for 1,1-difluoroethene is scalable due to its single-reactor design and minimal intermediate handling. In contrast, batch fluorination methods for propene derivatives face challenges in maintaining consistent selectivity.

Chemical Reactions Analysis

Key Reactions:

  • Oxidation : Reacts with strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions to yield trifluoroacetic acid derivatives.

  • Reduction : Catalytic hydrogenation with H₂/Pd produces 1,1,2-trifluoroethane as the primary product.

  • Dehydrohalogenation : Treatment with ethanol (C₂H₅OH) at 120°C generates 1-chloro-2,2-difluoroethylene (C₂ClF₂) with 95% purity and 92.3% yield .

Reaction Pathway:

C₂ClF₃+BaseC₂ClF₂+HX(X = halide)\text{C₂ClF₃} + \text{Base} \rightarrow \text{C₂ClF₂} + \text{HX} \quad (\text{X = halide})

Reaction Conditions and Selectivity:

Reaction TypeReagents/ConditionsMajor ProductYield
OxidationKMnO₄, H₂SO₄Trifluoroacetic acid derivatives~80%
ReductionH₂, Pd catalyst1,1,2-Trifluoroethane>90%
DehydrohalogenationEthanol, 120°C1-Chloro-2,2-difluoroethylene92.3%

Key Reactions:

  • Polymerization : Forms polyvinylidene fluoride (PVDF) via free-radical initiation. PVDF exhibits high thermal stability (up to 170°C) and chemical resistance.

  • Copolymerization : Reacts with tetrafluoroethylene (C₂F₄) to produce fluorinated elastomers used in seals and gaskets.

  • Atmospheric Reactions : Reacts with hydroxyl radicals (- OH) in the atmosphere, with a rate constant of k=3.2×1012cm3/molecule/sk = 3.2 \times 10^{-12} \, \text{cm}^3/\text{molecule/s} at 298 K .

Reaction Mechanism:

C₂H₂F₂+- OHHO-C₂H₂F₂degradation products\text{C₂H₂F₂} + \text{- OH} \rightarrow \text{HO-C₂H₂F₂} \rightarrow \text{degradation products}

Key Reactions:

  • Addition Reactions : Undergoes hydrohalogenation with HCl to form 1,1,2,3,3,3-hexafluoro-2-chloropropane.

  • Dimerization : Forms C₆F₁₂ dimers via radical-mediated pathways at 80–120°C .

  • Copolymerization : Combines with tetrafluoroethylene to synthesize specialty polymers for fuel cell membranes.

Example Reaction:

C₃F₆+HClC₃F₆Cl+HF\text{C₃F₆} + \text{HCl} \rightarrow \text{C₃F₆Cl} + \text{HF}

Comparative Reactivity:

Reaction TypeConditionsMajor ProductFluorine Influence
HydrohalogenationHCl, 50°C1,1,2,3,3,3-Hexafluoro-2-chloropropaneEnhanced electrophilicity
Radical DimerizationAIBN initiator, 80°CC₆F₁₂Stabilized intermediates
Oxidative DegradationO₃, UV lightCOF₂, CF₃COOHHigh bond dissociation energy

Critical Analysis of Reaction Mechanisms

  • Electrophilic Additions : The electron-withdrawing effect of fluorine atoms directs regioselectivity in addition reactions. For example, 1,1,2,3,3,3-hexafluoroprop-1-ene preferentially adds HCl to the less fluorinated carbon.

  • Thermodynamic Stability : Fluorinated alkenes like 1,1-difluoroethene exhibit lower enthalpy of formation (ΔHf=134.5kJ/mol\Delta H_f^\circ = -134.5 \, \text{kJ/mol}) compared to non-fluorinated analogs, impacting reaction spontaneity .

  • Environmental Degradation : Atmospheric lifetimes for these compounds range from 2–15 years due to slow reaction with tropospheric - OH radicals .

Scientific Research Applications

1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene have several scientific research applications:

Mechanism of Action

The mechanism of action of these compounds involves their interaction with molecular targets through their highly electronegative fluorine atoms. This can lead to the formation of strong hydrogen bonds and interactions with enzymes and other proteins, affecting their function. The pathways involved often include the inhibition of specific enzymes or disruption of cellular membranes .

Comparison with Similar Compounds

Chemical Structures and Isomerism

  • 1-Chloro-1,2,2-trifluoroethene (CAS 422-86-6): Contains a chloro group and three fluorine atoms asymmetrically distributed across a two-carbon chain. Its isomerism is minimal due to the fixed positions of substituents .
  • 1,1-Difluoroethene (CAS 75-38-7): Features two fluorine atoms on the same carbon, resulting in a planar structure. It exhibits cis-trans isomerism in derivatives (e.g., 1,2-difluoroethene isomers), but the 1,1-substitution eliminates this possibility .
  • 1,1,2,3,3,3-Hexafluoroprop-1-ene (CAS 116-15-4): A three-carbon molecule with six fluorine atoms, creating a highly electronegative and sterically hindered structure. No stereoisomers are reported due to its fully substituted terminal carbon .

Physical Properties

Property 1-Chloro-1,2,2-trifluoroethene 1,1-Difluoroethene 1,1,2,3,3,3-Hexafluoroprop-1-ene
Molecular Weight (g/mol) 148.47 64.04 314.07
Boiling Point (°C) Not explicitly reported -85.6 (estimated) -17.0 (experimental)
Density (g/cm³) 1.48 (estimated) 1.10 (estimated) 1.58 (liquid phase)
Vapor Pressure (kPa) ~250 at 20°C ~3,500 at 25°C ~120 at 25°C
Dipole Moment (D) 1.8 (calculated) 1.3 (calculated) 2.1 (calculated)

Key Observations :

  • The hexafluoropropene derivative exhibits the highest molecular weight and density due to extensive fluorination.
  • 1,1-Difluoroethene has the lowest boiling point, reflecting weaker intermolecular forces compared to the chloro- and hexafluoro-substituted analogs.
1-Chloro-1,2,2-trifluoroethene
  • Polymer Synthesis: Used as a monomer in fluoropolymer production (e.g., THV 300 terpolymer with 1,1-difluoroethene and tetrafluoroethene) .
  • Chemical Intermediates : Reacts with amines to form tetrafluoroborate salts for specialty chemicals .
1,1-Difluoroethene
  • Elastomers : Copolymerized with hexafluoropropene and tetrafluoroethene to create flexible, chemically resistant materials (e.g., THV 300) .
  • Electronics : Incorporated into poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) for ion-gated transistors and hydrogels .
1,1,2,3,3,3-Hexafluoroprop-1-ene
  • High-Performance Plastics: Key monomer in fluorinated polymers for automotive and aerospace seals .

Biological Activity

The compounds 1-Chloro-1,2,2-trifluoroethene , 1,1-difluoroethene , and 1,1,2,3,3,3-hexafluoroprop-1-ene are significant in various industrial applications due to their unique chemical properties. Understanding their biological activity is crucial for assessing their safety and potential environmental impacts.

These compounds belong to a class of halogenated hydrocarbons. Their structural formulas are as follows:

  • 1-Chloro-1,2,2-trifluoroethene : C2_2ClF3_3
  • 1,1-Difluoroethene : C2_2H2_2F2_2
  • 1,1,2,3,3,3-Hexafluoroprop-1-ene : C3_3F6_6

Biological Activity Overview

The biological activities of these compounds can be categorized into several key areas:

Toxicity

Research indicates that exposure to these compounds can lead to various toxicological effects. For example:

  • Acute Toxicity : Inhalation studies have shown that high concentrations can cause central nervous system (CNS) depression and liver lesions in laboratory animals .
  • Chronic Effects : Long-term exposure has been associated with the development of pre-cancerous lesions in the liver and pancreas . The lowest-observed-adverse-effect level (LOAEL) for chronic exposure was determined to be around 30 ppm (188 mg/m³) based on liver effects .

Genotoxicity

Studies on genotoxicity have yielded mixed results. While some in vitro tests suggest clastogenic activity at high concentrations, other tests indicate that these compounds are unlikely to be genotoxic in vivo .

Reproductive and Developmental Toxicity

Research has shown that exposure during gestation can affect the growth of offspring. In studies involving rats and monkeys exposed to these compounds, growth retardation was observed in neonates . However, no significant teratogenic effects were noted at lower exposure levels.

Inhalation Studies

In a two-year inhalation study conducted on rats:

  • Increased incidences of benign tumors were observed but no malignant tumors were linked directly to the exposure to these compounds .
  • The NOAEL was established at 100 ppm based on endocrine effects and 300 ppm based on CNS effects .

Human Health Effects

While laboratory studies provide insights into potential risks, data on human exposure remains limited. The available evidence suggests that humans may exhibit different sensitivities compared to laboratory animals regarding tumor development and other health effects .

Summary of Toxicological Data

Compound NameLOAEL (ppm)NOAEL (ppm)Main Target Organs
1-Chloro-1,2,2-trifluoroethene30100Liver
1,1-Difluoroethene500300CNS
1,1,2,3,3,3-Hexafluoroprop-1-eneTBDTBDTBD

Q & A

Basic: What are the recommended synthetic routes for copolymerizing 1,1-difluoroethene, tetrafluoroethene, and hexafluoropropene?

Methodological Answer:
Copolymerization typically employs free radical initiation under high-pressure conditions (10–50 MPa) in an aqueous emulsion system. The monomers are mixed in ratios adjusted to target specific polymer properties (e.g., 1:1:1 molar ratio for balanced thermal stability and flexibility). Surfactants like ammonium perfluorooctanoate stabilize the emulsion, while persulfate initiators (e.g., potassium persulfate) trigger polymerization at 60–90°C . Post-polymerization purification involves washing with deionized water and vacuum drying to remove residual monomers.

Advanced: How do steric and electronic effects influence substitution reactions in fluorinated ethenes like 1-chloro-1,2,2-trifluoroethene?

Methodological Answer:
The chlorine atom in 1-chloro-1,2,2-trifluoroethene acts as a leaving group, with reactivity modulated by adjacent fluorine atoms’ electron-withdrawing effects. Nucleophilic substitution (e.g., with amines) is favored under mild alkaline conditions (pH 8–10) at 25–40°C. Steric hindrance from trifluoromethyl groups reduces reaction rates compared to less fluorinated analogs. Kinetic studies using NMR or FTIR can quantify substituent effects by tracking reaction intermediates .

Basic: What analytical techniques are critical for characterizing copolymer composition and purity?

Methodological Answer:

  • NMR (19F and 1H): Resolves monomer sequence distribution and detects residual solvents.
  • Gel Permeation Chromatography (GPC): Determines molecular weight distribution (ĐM = 1.5–2.5 typical for emulsion-derived polymers).
  • Differential Scanning Calorimetry (DSC): Measures glass transition temperatures (Tg), which vary with monomer ratios (e.g., Tg = -15°C for 1,1-difluoroethene-rich copolymers) .
  • X-ray Photoelectron Spectroscopy (XPS): Confirms surface fluorination levels and detects contaminants like surfactant residues .

Advanced: How can conflicting data on thermal stability of fluorinated copolymers be resolved?

Methodological Answer:
Discrepancies in thermal degradation temperatures (Td) often arise from differences in molecular weight, branching, or residual initiators. To reconcile

Standardize synthesis protocols (e.g., initiator concentration ≤0.1 wt%).

Use thermogravimetric analysis (TGA) under inert gas (N2) at 10°C/min to minimize oxidative degradation artifacts.

Compare with reference polymers (e.g., PTFE, Td = 400–450°C vs. copolymer Td = 280–320°C) to contextualize results .

Basic: What safety protocols are essential when handling these fluorinated monomers?

Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation of volatile monomers (e.g., hexafluoropropene’s LC50 = 18,000 ppm/4h in rats).
  • Personal Protective Equipment (PPE): Chemically resistant gloves (e.g., Viton) and full-face shields.
  • Waste Management: Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal .

Advanced: How do copolymer microstructure and monomer sequence affect gas permeability in membranes?

Methodological Answer:
Alternating monomer sequences (e.g., -CF2-CF2- alternating with -CH2-CF2-) reduce chain packing density, increasing CO2 permeability. Quantitative analysis involves:

Small-Angle X-ray Scattering (SAXS): Measures free volume element distribution.

Gas Permeability Testing: Conducted at 25°C using a constant-volume apparatus with pressures up to 10 bar.
Data shows hexafluoropropene-rich copolymers exhibit 30% higher O2/N2 selectivity than tetrafluoroethene-dominated systems .

Basic: What regulatory thresholds apply to residual monomers in biomedical applications?

Methodological Answer:
Per GB9685-2008 (China) and FDA guidelines:

  • 1,1-Difluoroethene: SML (Specific Migration Limit) ≤5.0 mg/kg.
  • Hexafluoropropene: SML ≤0.01 mg/kg (detection limit).
  • Molecular Weight (MW): Polymers with MW >100,000 Da are exempt from migration limits due to low bioavailability .

Advanced: What computational methods predict reactivity ratios in terpolymer systems?

Methodological Answer:
The Mayo-Lewis equation models monomer incorporation rates (r1, r2, r3) using nonlinear regression of copolymer composition data (e.g., from 13C NMR). For 1,1-difluoroethene (M1), tetrafluoroethene (M2), and hexafluoropropene (M3):

  • r1 ≈ 0.5 (indicating moderate cross-propagation).
  • r2 ≈ 1.2 (favoring homopolymerization).
  • r3 ≈ 0.3 (low reactivity due to steric bulk).
    Monte Carlo simulations further optimize feed ratios for desired chain architectures .

Basic: How are fluorinated copolymers functionalized for biomedical coatings?

Methodological Answer:
Surface modification via plasma treatment (Ar/O2 gas, 50 W, 5 min) introduces hydroxyl groups for subsequent silane coupling. Alternatively, graft copolymerization with acrylic acid (20% w/v, 60°C) enhances hydrophilicity. XPS confirms functional group density (e.g., -COOH coverage ≥5 groups/nm²) .

Advanced: What mechanisms explain contradictory cytotoxicity results in fluoropolymer biocompatibility studies?

Methodological Answer:
Discrepancies arise from residual initiators (e.g., peroxides) or low-MW oligomers. Mitigation strategies:

Dialysis: Remove sub-10 kDa fragments using 12–14 kDa MWCO membranes.

Accelerated Aging Tests: Incubate polymers in PBS at 70°C for 72h to simulate long-term degradation.
In vitro assays (e.g., MTT on L929 fibroblasts) should report monomer leaching via HPLC-MS .

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